2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride
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Overview
Description
2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride typically involves multi-step organic reactions. One common approach is the reaction of 2-amino-N-methyl-2-phenylacetamide with pyridine-3-carboxaldehyde under acidic conditions to form the desired product. The reaction is often carried out in solvents like ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-methyl-2-phenylacetamide: Lacks the pyridinyl group, making it less versatile in certain applications.
N-methyl-2-phenylacetamide: Similar structure but without the amino group, affecting its reactivity and biological activity.
Pyridine-3-carboxaldehyde: Used as a precursor in the synthesis of the target compound.
Uniqueness
2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride stands out due to its combination of aromatic and heterocyclic elements, providing unique reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
2416234-97-2 |
---|---|
Molecular Formula |
C15H18ClN3O |
Molecular Weight |
291.8 |
Purity |
80 |
Origin of Product |
United States |
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